molecular formula C15H13F3N2O3 B11676610 ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate

ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate

Cat. No.: B11676610
M. Wt: 326.27 g/mol
InChI Key: UPIPDRLDUWZTNB-OCKHKDLRSA-N
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Description

N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with ethoxycarbohydrazide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine-substituted compounds .

Scientific Research Applications

N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
  • Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

Uniqueness

N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

ethyl N-[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]carbamate

InChI

InChI=1S/C15H13F3N2O3/c1-2-22-14(21)20-19-9-12-6-7-13(23-12)10-4-3-5-11(8-10)15(16,17)18/h3-9H,2H2,1H3,(H,20,21)/b19-9-

InChI Key

UPIPDRLDUWZTNB-OCKHKDLRSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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